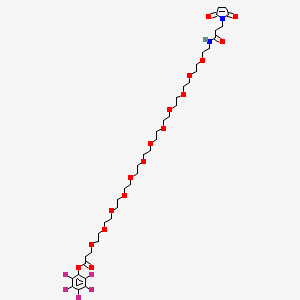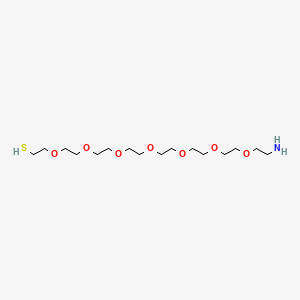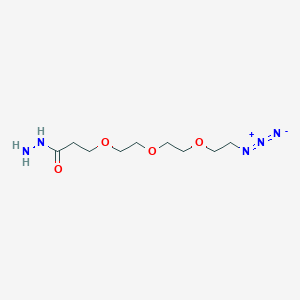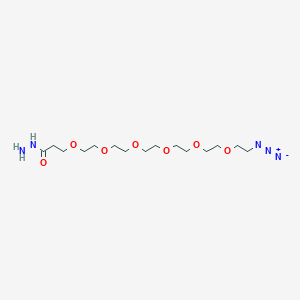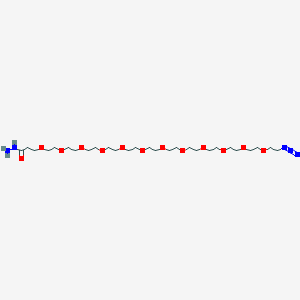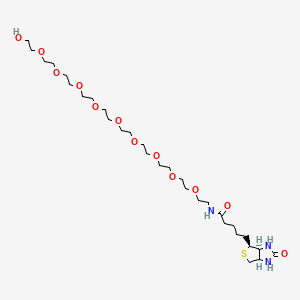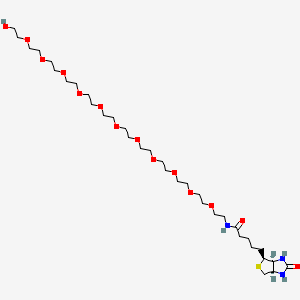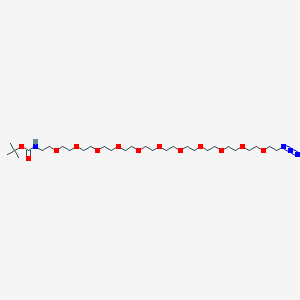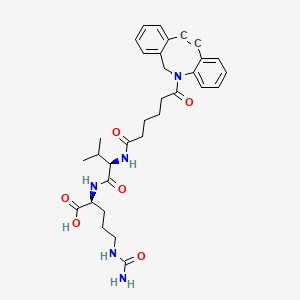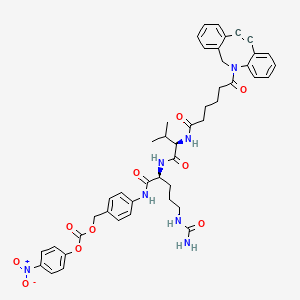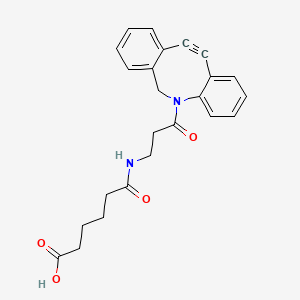
Dbco-NH-(CH2)4cooh
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Dbco-NH-(CH2)4cooh is an alkyl chain-based PROTAC linker. It is a click chemistry reagent containing a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dbco-NH-(CH2)4cooh typically involves the following steps:
Formation of the DBCO group: The dibenzocyclooctyne (DBCO) group is synthesized through a series of organic reactions, including cyclization and functional group modifications.
Attachment of the alkyl chain: The alkyl chain (-(CH2)4-) is introduced through nucleophilic substitution reactions.
Introduction of the carboxyl group: The carboxyl group (COOH) is added via oxidation reactions or through the use of carboxylating agents
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The DBCO group in Dbco-NH-(CH2)4cooh reacts with azide-containing molecules to form stable triazole rings
Amidation Reactions: The carboxyl group (COOH) can react with amine-containing compounds to form amide bonds.
Common Reagents and Conditions:
SPAAC Reactions: Typically performed in aqueous or organic solvents at room temperature without the need for copper catalysts
Amidation Reactions: Often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions.
Major Products:
Triazole Rings: Formed from SPAAC reactions
Amides: Formed from amidation reactions.
科学研究应用
Dbco-NH-(CH2)4cooh has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems
Medicine: Utilized in the development of targeted therapies for diseases such as cancer by selectively degrading disease-causing proteins
Industry: Applied in the production of advanced materials and nanotechnology
作用机制
The mechanism of action of Dbco-NH-(CH2)4cooh involves its role as a PROTAC linker:
Target Protein Binding: The DBCO group binds to the target protein through SPAAC reactions with azide-containing molecules
E3 Ubiquitin Ligase Recruitment: The other end of the PROTAC molecule binds to an E3 ubiquitin ligase, bringing the target protein in close proximity to the ligase
Ubiquitination and Degradation: The target protein is ubiquitinated and subsequently degraded by the proteasome
相似化合物的比较
Dbco-NH-(CH2)3cooh: Similar structure but with a shorter alkyl chain.
Dbco-NH-(CH2)5cooh: Similar structure but with a longer alkyl chain.
Dbco-NH-(CH2)4-NH2: Similar structure but with an amine group instead of a carboxyl group
Uniqueness: Dbco-NH-(CH2)4cooh is unique due to its optimal alkyl chain length, which provides a balance between flexibility and stability in PROTAC synthesis. The presence of the carboxyl group allows for versatile conjugation with various biomolecules .
属性
IUPAC Name |
6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c27-22(11-5-6-12-24(29)30)25-16-15-23(28)26-17-20-9-2-1-7-18(20)13-14-19-8-3-4-10-21(19)26/h1-4,7-10H,5-6,11-12,15-17H2,(H,25,27)(H,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJBJOBCKOQKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
